Cas no 7154-85-0 (N-(4-Hydroxyphenyl)phthalimide)

N-(4-Hydroxyphenyl)phthalimide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Hydroxyphenyl)phthalimide
- 2-(4-hydroxyphenyl)isoindole-1,3-dione
- 2-(4-hydroxyphenyl)isoindoline-1,3-dione
- p-hydroxyphenylphthalimide
- ChemDiv2_002164
- CS-0132476
- NCGC00184879-01
- Z57127368
- SR-01000524516
- FT-0629229
- CHEMBL388474
- NCGC00184879-02
- 1-CYANO-CYCLOHEXANECARBOXYLICACIDMETHYLESTER
- SR-01000524516-1
- Oprea1_664254
- DTXSID50291188
- MFCD00023050
- EN300-7241994
- N-[p-Hydroxyphenyl]phthalimide
- AS-75546
- NSC-73844
- 2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC73844
- BIM-0029433.P001
- 2-(4-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione #
- SCHEMBL887456
- 7154-85-0
- 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione
- Oprea1_720437
- CBMicro_029453
- N-(4-Hydroxyphenyl)phthalamide
- AKOS000269551
- D97765
- NCIOpen2_004013
- HMS1375C08
- BDBM50196869
- DB-055550
- 2-(4-Hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- STK258687
-
- MDL: MFCD00023050
- Inchi: InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H
- InChI Key: PHHOJUGXERSDJH-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C3=CC=C(C=C3)O)C2=O
- BRN: 384177
Computed Properties
- Exact Mass: 239.05800
- Monoisotopic Mass: 239.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 57.6A^2
- Surface Charge: 0
Experimental Properties
- Color/Form: Purple brown solid
- Density: 1.448
- Melting Point: 295-297°C
- Boiling Point: 475.1°Cat760mmHg
- Flash Point: 241.1°C
- Refractive Index: 1.701
- PSA: 57.61000
- LogP: 2.25780
- Solubility: Not available
N-(4-Hydroxyphenyl)phthalimide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- Safety Term:S26;S36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R36/37/38
N-(4-Hydroxyphenyl)phthalimide Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(4-Hydroxyphenyl)phthalimide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203116-1g |
2-(4-Hydroxyphenyl)isoindoline-1,3-dione |
7154-85-0 | 98% | 1g |
¥185.00 | 2024-05-02 | |
TRC | A409853-100mg |
N-(4-Hydroxyphenyl)phthalimide |
7154-85-0 | 100mg |
$ 80.00 | 2022-06-08 | ||
TRC | A409853-50mg |
N-(4-Hydroxyphenyl)phthalimide |
7154-85-0 | 50mg |
$ 65.00 | 2022-06-08 | ||
OTAVAchemicals | 0111910138-250MG |
2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
7154-85-0 | 90% | 250MG |
$115 | 2023-06-25 | |
OTAVAchemicals | 0111910138-50MG |
2-(4-hydroxyphenyl)-2,3-dihydro-1H-isoindole-1,3-dione |
7154-85-0 | 90% | 50MG |
$29 | 2023-06-25 | |
1PlusChem | 1P003ST7-1g |
N-(4-HYDROXYPHENYL)PHTHALIMIDE |
7154-85-0 | 98% | 1g |
$288.00 | 2025-02-20 | |
1PlusChem | 1P003ST7-250mg |
N-(4-HYDROXYPHENYL)PHTHALIMIDE |
7154-85-0 | 98% | 250mg |
$159.00 | 2025-02-20 | |
Aaron | AR003T1J-1g |
N-(4-Hydroxyphenyl)Phthalimide |
7154-85-0 | 98% | 1g |
$26.00 | 2025-01-22 | |
Aaron | AR003T1J-25g |
N-(4-Hydroxyphenyl)Phthalimide |
7154-85-0 | 98% | 25g |
$417.00 | 2025-01-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203116-250mg |
2-(4-Hydroxyphenyl)isoindoline-1,3-dione |
7154-85-0 | 98% | 250mg |
¥74.00 | 2024-05-02 |
N-(4-Hydroxyphenyl)phthalimide Related Literature
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1. The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formationChristopher J. Perry,Zahida Parveen J. Chem. Soc. Perkin Trans. 2 2001 512
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Joan Fraga-Dubreuil,Gürbüz ?omak,Alasdair W. Taylor,Martyn Poliakoff Green Chem. 2007 9 1067
Additional information on N-(4-Hydroxyphenyl)phthalimide
Recent Advances in the Study of N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) in Chemical Biology and Pharmaceutical Research
N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the context of anti-inflammatory, anticancer, and antimicrobial activities. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of N-(4-Hydroxyphenyl)phthalimide derivatives. The researchers synthesized a series of analogs and evaluated their inhibitory effects on key inflammatory markers such as COX-2 and TNF-α. The results demonstrated that certain derivatives exhibited potent activity, with IC50 values in the low micromolar range, suggesting their potential as lead compounds for developing new anti-inflammatory drugs.
In the field of oncology, a recent preprint on BioRxiv highlighted the compound's role in modulating apoptosis pathways in cancer cells. The study utilized CRISPR-Cas9 screening to identify molecular targets of N-(4-Hydroxyphenyl)phthalimide in leukemia cell lines. Findings revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins such as Bax and caspase-3, while downregulating anti-apoptotic Bcl-2. These insights provide a foundation for further exploration of its anticancer mechanisms.
Another area of active research involves the antimicrobial applications of N-(4-Hydroxyphenyl)phthalimide. A 2024 paper in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The study employed molecular docking simulations to elucidate the interactions between the compound and bacterial target proteins, offering a structural basis for optimizing its antimicrobial efficacy.
The synthetic accessibility of N-(4-Hydroxyphenyl)phthalimide has also been a focus of recent investigations. A study in Organic Process Research & Development described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs green chemistry principles, such as solvent-free reactions and catalytic processes, aligning with the pharmaceutical industry's push toward sustainable manufacturing practices.
In conclusion, N-(4-Hydroxyphenyl)phthalimide (CAS: 7154-85-0) continues to be a promising candidate in drug discovery, with recent studies uncovering its multifaceted biological activities and synthetic optimizations. Future research directions may include in vivo validation of its therapeutic effects, structure-activity relationship studies to enhance potency, and exploration of its potential in combination therapies. These advancements underscore the compound's relevance in addressing unmet medical needs across various disease areas.
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